4-Formylphenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
4-Formylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the molecular formula C15H13NO5S. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, an acetylamino group (–NHCOCH3) attached to another phenyl ring, and a sulfonate group (–SO3) linking the two phenyl rings. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-(acetylamino)benzenesulfonate typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Formylphenylboronic Acid: This is achieved by reacting 4-bromobenzaldehyde with tri-n-butyl borate in the presence of a Grignard reagent.
Coupling Reaction: The 4-formylphenylboronic acid is then coupled with 4-(acetylamino)benzenesulfonyl chloride using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts and continuous flow reactors to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Formylphenyl 4-(acetylamino)benzenesulfonic acid.
Reduction: 4-Hydroxymethylphenyl 4-(acetylamino)benzenesulfonate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetylamino group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The sulfonate group enhances the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Similar in structure but lacks the acetylamino and sulfonate groups.
4-Acetylaminophenylboronic Acid: Similar in structure but lacks the formyl and sulfonate groups.
Uniqueness
4-Formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the presence of all three functional groups (formyl, acetylamino, and sulfonate) in a single molecule. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
(4-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(18)16-13-4-8-15(9-5-13)22(19,20)21-14-6-2-12(10-17)3-7-14/h2-10H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDZRORFHYYPJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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